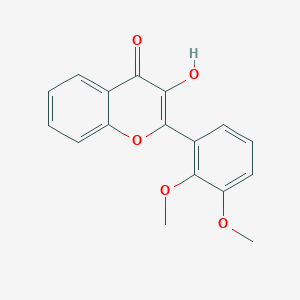

2',3'-Dimetoxi-3-hidroxiflavona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’,3’-Dimethoxy-3-hydroxyflavone is a naturally occurring flavone, known for its strong radiation-protective effects in humans. It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This compound is part of the flavonoid family, which is widely recognized for its diverse biological activities.

Aplicaciones Científicas De Investigación

Antithrombotic Properties

Recent studies have identified 2',3'-dimethoxy-3-hydroxyflavone as a promising candidate for antithrombotic therapy. It has been shown to act as an antagonist to protease-activated receptor 4 (PAR4), which plays a significant role in thrombus formation and platelet aggregation.

- Mechanism of Action : The compound inhibits PAR4-mediated human platelet aggregation and downstream signaling pathways, including calcium mobilization and protein kinase C activation. In vitro studies demonstrated that it significantly reduced thrombus formation under arterial shear conditions in microfluidic systems .

- In Vivo Studies : In animal models, treatment with this flavonoid resulted in a significant decrease in carotid arterial occlusions induced by ferric chloride without affecting bleeding time, indicating its potential as a safer antiplatelet agent .

Tyrosinase Inhibition

Another significant application of 2',3'-dimethoxy-3-hydroxyflavone is its role as a tyrosinase inhibitor, which is crucial in the treatment of pigmentation disorders.

- Biological Significance : Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can help manage conditions like hyperpigmentation and melasma. Studies suggest that 3-hydroxyflavone derivatives can be tailored to enhance their inhibitory effects on tyrosinase .

- Potential Applications : This property makes it a candidate for both pharmaceutical and cosmetic applications aimed at reducing skin pigmentation issues .

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and 2',3'-dimethoxy-3-hydroxyflavone is no exception.

- Mechanism : The compound exhibits strong free radical scavenging activity, which can protect cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Neuroprotective Effects

Emerging research indicates that flavonoids may have neuroprotective effects.

- Research Findings : Some studies suggest that 2',3'-dimethoxy-3-hydroxyflavone might protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory conditions .

Data Summary Table

Mecanismo De Acción

Target of Action

2’,3’-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavone that has been shown to have strong radiation-protective effects in humans . It primarily targets DNA and prevents single-stranded DNA breaks . It also inhibits the initiation of apoptosis in human cells .

Mode of Action

DMF interacts with its targets by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . This interaction results in the preservation of nitric oxide (NO) activity in the presence of elevated reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the nitric oxide (NO) pathway . By reducing Nox2-dependent superoxide production and preventing eNOS uncoupling, DMF improves NO activity in diabetes . This leads to improved endothelial function .

Pharmacokinetics

It is known that dmf is soluble in dmso at concentrations greater than 15mg/ml , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of DMF’s action include the prevention of single-stranded DNA breaks and the inhibition of apoptosis in human cells . In addition, DMF reduces vascular contraction through Ca²⁺ desensitization in permeabilized third-order branches of rat mesenteric arteries .

Action Environment

The action of DMF can be influenced by environmental factors. For example, the role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which DMF is known to undergo . This suggests that the efficacy and stability of DMF could be affected by the hydrophobicity of its environment.

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with DNA and can prevent single-stranded DNA breaks . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA repair and apoptosis.

Cellular Effects

2’,3’-Dimethoxy-3-hydroxyflavone has been shown to have strong radiation-protective effects in humans . It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This suggests that it may have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to prevent single-stranded DNA breaks and inhibit the initiation of apoptosis in human cells . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxy-3-hydroxyflavone typically involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions . The reaction conditions often require specific oxidants and additives to achieve high yields.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of palladium (II) catalysis is a common approach due to its effectiveness in promoting the necessary oxidative cyclization.

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’-Dimethoxy-3-hydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different flavonoid derivatives.

Reduction: It can be reduced under specific conditions to yield other flavonoid structures.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts, oxygen, and other oxidants.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various flavonoid derivatives, which can exhibit different biological activities.

Comparación Con Compuestos Similares

- 3’,4’-Dihydroxyflavonol

- 3,3’,4’-Trihydroxyflavone

- 5,7-Dideoxyquercetin

Comparison: 2’,3’-Dimethoxy-3-hydroxyflavone is unique due to its strong radiation-protective effects, which are not as pronounced in similar compounds. Its specific methoxy and hydroxy substitutions contribute to its distinct biological activities and chemical reactivity.

Actividad Biológica

2',3'-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavonoid known for its diverse biological activities, particularly its protective effects against radiation and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

DMF has been recognized for its significant radiation-protective effects . It prevents single-stranded DNA breaks and inhibits apoptosis in human cells, making it a compound of interest in both cellular biology and therapeutic applications related to radiation exposure .

The biological activity of DMF is primarily mediated through several biochemical pathways:

- Nitric Oxide (NO) Pathway : DMF interacts with the nitric oxide pathway, influencing various cellular functions.

- Reactive Oxygen Species (ROS) : DMF reduces Nox2-dependent superoxide production, which is crucial in preventing oxidative stress-related damage.

- Apoptosis Inhibition : The compound effectively inhibits the initiation of apoptosis, thereby promoting cell survival under stress conditions .

Pharmacokinetics

DMF exhibits solubility in DMSO at concentrations greater than 15 mg/ml, which facilitates its use in various experimental settings. Its pharmacokinetic profile suggests that it can be effectively administered in laboratory studies to evaluate its biological effects.

Table 1: Summary of Biological Activities

Case Studies

-

Radiation Protection :

- A study demonstrated that DMF significantly reduced DNA damage in human cells exposed to ionizing radiation. This was attributed to its ability to prevent oxidative stress and maintain cellular integrity.

- Antithrombotic Effects :

-

Cytotoxicity Against Tumor Cells :

- Various assays, including MTT and colony-forming assays, were employed to evaluate the cytotoxic effects of DMF on different cancer cell lines. Results indicated that DMF could inhibit cell proliferation and induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.